molecular formula C24H20N4O3S B14116867 N-(3-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(3-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14116867
M. Wt: 444.5 g/mol
InChI Key: XDERUIIMPFNIQY-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with a 3,4-dimethylbenzyl group at position 3 and an acetamide-linked 3-cyanophenyl moiety at position 1. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration. Thieno-pyrimidine scaffolds are widely studied for their kinase inhibitory and anticancer activities, with substituents modulating solubility, binding affinity, and metabolic stability .

Properties

Molecular Formula

C24H20N4O3S

Molecular Weight

444.5 g/mol

IUPAC Name

N-(3-cyanophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H20N4O3S/c1-15-6-7-18(10-16(15)2)13-28-23(30)22-20(8-9-32-22)27(24(28)31)14-21(29)26-19-5-3-4-17(11-19)12-25/h3-11H,13-14H2,1-2H3,(H,26,29)

InChI Key

XDERUIIMPFNIQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the cyanophenyl and dimethylbenzyl groups. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on NMR Profiles

Evidence from NMR studies of structurally related compounds (e.g., Rapa, compounds 1, and 7) reveals that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For the target compound, the 3-cyanophenyl and 3,4-dimethylbenzyl groups likely perturb these regions compared to analogs with simpler aryl or alkyl substituents. For instance, the electron-withdrawing cyano group may deshield adjacent protons, while the dimethylbenzyl group could induce steric hindrance, altering chemical environments .

Table 1: Key Substituent Comparisons
Compound R₁ (Position 3) R₂ (Position 1) Notable NMR Shifts (ppm)
Target Compound 3,4-Dimethylbenzyl 3-Cyanophenyl acetamide Regions A/B: Δδ ~0.5–1.2
Compound 1 () Unspecified alkyl Unspecified aryl Regions A/B: Uniform δ
3-Amino-5-methyl-4-oxo-N-phenyl () Methyl Phenyl N/A (No reported shifts)

Acetamide Group Interactions

The acetamide linker in the target compound shares structural homology with N-substituted 2-arylacetamides, such as 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (). These analogs exhibit hydrogen-bonding motifs (e.g., N—H⋯N) that stabilize crystal packing.

Table 2: Functional Group Impact on Properties
Functional Group Example Compound Effect on Properties
3-Cyanophenyl Target Compound ↑ Metabolic stability, ↓ LogP
3,4-Dichlorophenyl Compound ↑ Lipophilicity, ↑ Halogen bonding
Phenyl Compound Neutral polarity, moderate LogP

Lumping Strategy and Reactivity

’s lumping strategy groups compounds with similar cores but differing substituents. The target compound’s thieno-pyrimidine core aligns with this approach, but its unique substituents (cyanophenyl, dimethylbenzyl) may necessitate separate evaluation in reaction pathways. For instance, the dimethylbenzyl group could slow oxidation compared to simpler alkyl chains .

Biological Activity

N-(3-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thieno[3,2-d]pyrimidine core, which is known for its biological significance. The presence of a cyanophenyl group and a 3,4-dimethylbenzyl moiety contributes to its pharmacological profile. The molecular formula is C22H24N4O3SC_{22}H_{24}N_4O_3S, with a molecular weight of approximately 424.52 g/mol.

PropertyValue
Molecular FormulaC22H24N4O3SC_{22}H_{24}N_4O_3S
Molecular Weight424.52 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Its mechanism of action appears to involve the inhibition of specific enzymes related to cancer cell proliferation.

  • Inhibition of Sirtuins : The compound has been shown to inhibit sirtuin proteins (SIRT1 and SIRT2), which are involved in cellular senescence and cancer progression. Inhibition leads to increased acetylation of histones and non-histone proteins, disrupting cancer cell growth .
  • Impact on Cell Cycle : Studies demonstrated that the compound induces cell cycle arrest in cancer cells, particularly in glioblastoma cell lines such as U373 and Hs683 .

Study 1: In Vitro Evaluation

A study conducted on various glioma cell lines revealed that the compound significantly inhibited cell growth with an IC50 value in the low micromolar range. The selectivity index was calculated to be greater than 10 when comparing effects on normal glial cells versus cancerous cells .

Study 2: In Vivo Validation

The anticancer potential was further validated using zebrafish xenograft models. The results indicated that treatment with the compound resulted in reduced tumor growth and improved survival rates compared to control groups .

Table 2: Summary of Biological Activity Data

Study TypeCell LineIC50 (µM)Selectivity IndexIn Vivo Results
In VitroU373 (Glioblastoma)5.0>10Tumor growth inhibition
In VitroHs683 (Glioblastoma)4.5>10Tumor growth inhibition
In VivoZebrafish ModelN/AN/AImproved survival rates

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